An In-Vitro Technical Guide to Elucidating the Mechanism of Action for N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE
An In-Vitro Technical Guide to Elucidating the Mechanism of Action for N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE
Abstract: This guide outlines a comprehensive, multi-stage in-vitro strategy for the mechanistic characterization of the novel chemical entity N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE. As this compound is not described in the current scientific literature, this document serves as a foundational blueprint for its initial investigation.[1][2] We hypothesize a primary mechanism of action based on structural informatics and detail a logical, tiered experimental cascade designed to identify its molecular target, elucidate downstream signaling pathways, and provide an initial safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.
Introduction and Hypothesis Generation
N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE is a novel compound featuring an azepane ring linked to a diethylamine moiety.[1] The azepane ring is a seven-membered saturated heterocycle present in various centrally active compounds, while the diethylamine group is a common feature in molecules targeting G-protein coupled receptors (GPCRs) and other neurological targets. Given these structural alerts, a plausible initial hypothesis is that N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE functions as a modulator of a monoaminergic GPCR, such as a dopamine or serotonin receptor.
This guide will proceed under the working hypothesis that N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE is an antagonist of the human Dopamine D2 receptor (D2R) , a well-characterized Gi-coupled GPCR. The following experimental plan is designed to rigorously test this hypothesis and uncover its broader pharmacological profile.
The Investigative Workflow: A Tiered Approach
A successful in-vitro characterization follows a logical progression from broad, high-level binding to specific, functional mechanism. Our approach is structured into three sequential phases.
Caption: Investigative workflow for characterizing N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE.
Phase 1: Target Identification and Affinity Determination
The initial phase aims to answer two fundamental questions: Does the compound bind to our hypothesized target, the D2 receptor? And with what affinity and selectivity does it bind?
Primary Target Engagement: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the direct interaction between a ligand and a receptor, providing a measure of affinity (Ki).[3][4] A competitive binding format will be used to determine the ability of N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE to displace a known high-affinity radioligand from the D2 receptor.
Experimental Protocol: D2 Receptor Competitive Binding Assay
-
Membrane Preparation: Utilize commercially available membrane preparations from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor. Protein concentration should be determined via a BCA assay.[5]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride at a final concentration equal to its Kd (typically 0.2-2 nM) to ensure sensitivity.
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor membranes (e.g., 10-25 µg protein/well).[6]
-
A serial dilution of N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE (e.g., from 100 µM to 10 pM).
-
[³H]-Spiperone in assay buffer.
-
-
Controls:
-
Total Binding: Receptor membranes + radioligand + vehicle.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol or (+)-Butaclamol).[6]
-
-
Incubation: Incubate plates for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[5]
-
Termination & Filtration: Rapidly filter the reaction mixture through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[5][6]
-
Quantification: Place filters in scintillation vials with scintillation cocktail, allow to equilibrate, and count radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Selectivity Profiling
To be a viable drug candidate, a compound must demonstrate selectivity for its primary target. A broad counterscreen against a panel of relevant receptors, ion channels, and transporters is essential. Commercial services (e.g., Eurofins SafetyScreen, CEREP panel) are efficient for this purpose. The panel should include other dopamine receptor subtypes (D1, D3, D4, D5), serotonin receptors (especially 5-HT2A), adrenergic receptors, and muscarinic receptors.
Data Presentation: Hypothetical Binding Affinity Data
| Target | Ki (nM) of N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE |
| Dopamine D2 | 25.3 |
| Dopamine D1 | > 10,000 |
| Dopamine D3 | 450.7 |
| Serotonin 5-HT2A | 890.1 |
| Adrenergic α1 | > 10,000 |
| Muscarinic M1 | > 10,000 |
This hypothetical data suggests the compound is potent and selective for the D2 receptor over other tested targets.
Phase 2: Functional Characterization
Binding does not equate to function. This phase determines the compound's effect on receptor signaling, confirming whether it acts as an antagonist, agonist, or inverse agonist. Given our hypothesis, we will test for antagonism of D2R-mediated signaling.
G-Protein Signaling: cAMP Inhibition Assay
The D2 receptor is canonically coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7] An antagonist will block the ability of a D2R agonist (like Quinpirole) to cause this decrease.
Experimental Protocol: D2R cAMP Antagonist Assay (HTRF or GloSensor)
-
Cell Culture: Use HEK293 or CHO cells stably expressing the human D2 receptor. Culture cells to 80-90% confluency.[8]
-
Cell Plating: Seed cells into a 384-well white microplate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach.[8]
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE.
-
Add the diluted compound to the cells and pre-incubate for 15-30 minutes.
-
-
Agonist Challenge:
-
Add a D2R agonist (e.g., Quinpirole) at a concentration that elicits ~80% of its maximal effect (EC₈₀).
-
Crucially, co-stimulate with Forskolin, an adenylyl cyclase activator, to create a high cAMP baseline against which the agonist's inhibitory effect can be measured.[9]
-
-
Incubation: Incubate for 30 minutes at room temperature to allow for cAMP modulation.
-
Detection: Lyse the cells and perform cAMP quantification using a commercial kit (e.g., Cisbio HTRF or Promega GloSensor) according to the manufacturer's protocol.[10][11] These assays are typically based on competitive immunoassay principles.[8]
-
Data Analysis: Plot the measured signal (which is inversely or directly proportional to cAMP levels, depending on the kit) against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, representing the concentration at which the compound inhibits 50% of the agonist's effect.
Direct G-Protein Activation: [³⁵S]GTPγS Binding Assay
This functional assay directly measures the first step in G-protein activation: the exchange of GDP for GTP on the Gα subunit.[12][13] An antagonist will prevent an agonist from stimulating the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. This assay provides a signal that is proximal to the receptor and less subject to downstream amplification.[13][14]
Caption: Hypothesized antagonist action on the D2R G-protein signaling cycle.
β-Arrestin Recruitment: Investigating Biased Signaling
GPCRs can also signal through G-protein-independent pathways, most notably via β-arrestin recruitment.[15] A "biased" ligand may antagonize the G-protein pathway while having no effect on, or even promoting, the β-arrestin pathway. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure the proximity between the receptor and β-arrestin in live cells.[16][17]
In a BRET assay, the D2 receptor is fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and β-arrestin is fused to a BRET acceptor (e.g., a fluorescent protein like Venus or GFP).[18][19] Agonist stimulation brings the donor and acceptor into close proximity (<10 nm), allowing for energy transfer. An antagonist would block this agonist-induced BRET signal increase.[18]
Phase 3: Preliminary In-Vitro Safety Profiling
Early assessment of potential liabilities is critical. Two key in-vitro safety assays are mandatory for most small molecule programs.
Cardiotoxicity Screening: hERG Patch Clamp Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval, leading to a potentially fatal arrhythmia.[20] Therefore, early assessment of hERG liability is a regulatory expectation.[21][22] The gold-standard method is the whole-cell patch-clamp assay, which measures the flow of ions through the hERG channel in cells engineered to express it.[20][23]
This assay, often performed using automated patch-clamp systems, will determine the IC₅₀ of N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE for hERG channel inhibition.[20][24] A large margin (typically >30-fold) between the hERG IC₅₀ and the primary target's effective concentration is desirable.
Drug-Drug Interaction Potential: CYP450 Inhibition Assay
Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most clinical drugs.[25][26] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs).[27][28][29] An in-vitro assay using human liver microsomes or recombinant CYP enzymes will assess the compound's potential to inhibit the major drug-metabolizing isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[25] Fluorogenic probe substrates are commonly used for a rapid, high-throughput assessment.[25]
Data Presentation: Hypothetical Functional & Safety Data
| Assay Type | Parameter | Value |
| D2R Functional Antagonism | cAMP IC₅₀ (nM) | 45.8 |
| β-Arrestin Antagonism | BRET IC₅₀ (nM) | 52.1 |
| hERG Safety | Patch Clamp IC₅₀ (µM) | > 30 |
| CYP450 Inhibition | IC₅₀ for all 5 major isoforms (µM) | > 25 |
This hypothetical data indicates the compound is a functional D2R antagonist with a clean preliminary safety profile, showing a good therapeutic window relative to hERG and low potential for CYP-mediated drug interactions.
Conclusion and Future Directions
This technical guide presents a structured, hypothesis-driven approach to elucidate the in-vitro mechanism of action of N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE. The proposed workflow, beginning with binding affinity and selectivity, progressing to functional confirmation of antagonism across G-protein and β-arrestin pathways, and concluding with essential safety profiling, provides a robust framework for its initial characterization.
Positive results from this cascade would establish the compound as a selective D2 receptor antagonist. Subsequent in-vitro studies could then explore antagonist reversibility (washout experiments), binding kinetics (kon/koff), and perform Schild analysis to confirm competitive antagonism. This foundational dataset would be crucial for justifying advancement into more complex cellular models and subsequent in-vivo efficacy and safety studies.
References
-
Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]
-
Cyprotex. (n.d.). hERG Safety. Evotec. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
Holliday, N. D., et al. (2015). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors. Methods in Molecular Biology. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Busnelli, M., et al. (2022). Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors. Methods in Molecular Biology. Retrieved from [Link]
-
Obach, R. S. (2008). In Vitro Cytochrome P450 Inhibition and Induction. The AAPS Journal. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Cytochrome P450 Inhibition In Vitro Assay. Retrieved from [Link]
-
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Retrieved from [Link]
-
Zhang, X., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]
-
Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Stößel, A., et al. (2020). New Insights into Arrestin Recruitment to GPCRs. International Journal of Molecular Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). GTPγS Binding Assays. Assay Guidance Manual. Retrieved from [Link]
-
Busnelli, M., et al. (2022). Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors. Methods in Molecular Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). β-arrestin 2 recruitment assessed by BRET. Retrieved from [Link]
-
Vasavda, C., et al. (2017). Measurement of Agonist-Stimulated [³⁵S]GTPγS Binding to Cell Membranes. Journal of Visualized Experiments. Retrieved from [Link]
-
Wang, Y., et al. (2018). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]
-
Parravicini, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Retrieved from [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Cell based GPCR Functional Characterization Services. Retrieved from [Link]
-
Finch, A., et al. (2020). Rapid identification of highly potent human anti-GPCR antagonist monoclonal antibodies. mAbs. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-ETHYLETHANAMINE. Retrieved from [Link]
-
Matsumoto, R. R., et al. (2001). Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding. Life Sciences. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 120990-85-4|N-(2-Azepanylmethyl)-N-ethylethanamine|BLD Pharm [bldpharm.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 23. benchchem.com [benchchem.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. In vitro cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. charnwooddiscovery.com [charnwooddiscovery.com]
- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
